10H-Spiro[acridine-9,9'-fluorene]
Overview
Description
Synthesis Analysis
The synthesis of spiro compounds related to 10H-Spiro[acridine-9,9'-fluorene] involves the use of fluorene as a key structural component. For instance, in the first paper, novel organic dyes containing spiro[fluorene-9,9'-phenanthren]-10'-one as an auxiliary acceptor were synthesized for use in dye-sensitized solar cells (DSSCs) . The synthesis process likely involves multi-step organic reactions, including the formation of the spiro center, which is a common feature in these types of compounds.
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by the presence of a spiro center, where two ring systems are joined at a single atom. In the case of the compounds discussed in the papers, the spiro center involves a fluorene unit. The molecular rigidity of these compounds is enhanced by the spiro center, which can reduce intermolecular aggregation . The crystal structures of related compounds have been determined, providing insights into the bond lengths, angles, and planarity of the fluorene moiety .
Chemical Reactions Analysis
Spiro compounds can undergo various chemical reactions, including hydrolysis, as demonstrated in the third paper, where alkaline hydrolysis of a spiro compound resulted in ring opening to yield a urea derivative . The presence of functional groups such as carbonyl can influence the reactivity of the compound, for example, by trapping ions to retard charge recombination .
Physical and Chemical Properties Analysis
The physical and chemical properties of spiro compounds are influenced by their molecular structure. The planarity of the fluorene moiety and the angle between the fluorene and other moieties in the compound affect the overall molecular conformation . These structural features can impact the compound's optical properties, which are crucial for applications in DSSCs. The hydrogen bonding patterns observed in the crystal structures also suggest potential for intermolecular interactions .
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Spirocyclic compounds like 10H-Spiro[acridine-9,9'-fluorene] have shown promise in the development of high-performance host materials for phosphorescent OLEDs. Studies demonstrate that such compounds exhibit significant external quantum efficiencies and power efficiencies, making them suitable for electroluminescent devices (Liu et al., 2019; Chen et al., 2021).
Thermally Activated Delayed Fluorescence (TADF)
Spiro[acridine-9,9'-fluorene] derivatives have been synthesized to enhance the performance of TADF OLEDs. The introduction of electron-withdrawing groups to these compounds has been found to significantly enhance their electroluminescent properties (Zhu et al., 2020).
Perovskite Solar Cells (PeSCs)
10H-Spiro[acridine-9,9'-fluorene] derivatives have been explored as hole-transporting materials (HTMs) in PeSCs. These materials have shown potential in improving the power conversion efficiency and stability of the solar cells (Zhu et al., 2018).
Blue Phosphorescent Organic Light-Emitting Diodes (PhOLEDs)
Studies have shown that 10H-Spiro[acridine-9,9'-fluorene] can be used as a host material in blue PhOLEDs, leading to devices with high efficiency and low roll-off (Liu et al., 2014).
Other Applications
Additional research has explored the use of 10H-Spiro[acridine-9,9'-fluorene] in various other electronic devices, including different types of OLEDs and solar cells, demonstrating its versatility and potential in the field of organic electronics (Liang et al., 2022; Sun et al., 2021).
Safety And Hazards
properties
IUPAC Name |
spiro[10H-acridine-9,9'-fluorene] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N/c1-3-11-19-17(9-1)18-10-2-4-12-20(18)25(19)21-13-5-7-15-23(21)26-24-16-8-6-14-22(24)25/h1-16,26H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOZRCASAHKFFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5NC6=CC=CC=C46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Spiro[acridine-9,9'-fluorene] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.